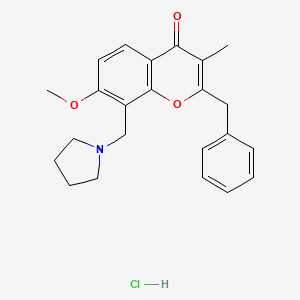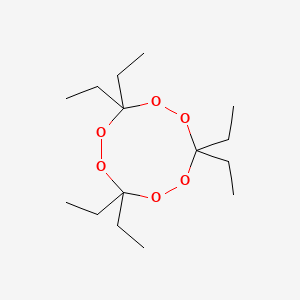
1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl- is a cyclic organic peroxide compound. It is known for its unique structure and properties, which make it useful in various industrial and scientific applications. This compound is often used as an initiator in polymerization processes, particularly in the production of controlled rheology polypropylene (CR-PP) and low-density polyethylene (LDPE).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl- typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally involves the formation of the cyclic peroxide structure through a series of oxidation reactions. Common reagents used in the synthesis include hydrogen peroxide and various organic solvents.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors where precise control over temperature, pressure, and reaction time is maintained. The use of catalysts and stabilizers is common to ensure high yield and purity of the final product. The compound is usually produced in solution form, often in odorless mineral spirits, to facilitate its handling and application in polymerization processes .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often leading to the formation of different peroxides.
Reduction: Under certain conditions, it can be reduced to form simpler organic compounds.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, organic solvents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. In polymerization processes, the compound acts as an initiator, leading to the formation of polymers with controlled rheology properties .
Aplicaciones Científicas De Investigación
1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl- has several scientific research applications, including:
Chemistry: Used as an initiator in polymerization reactions to produce polymers with specific properties.
Biology: Studied for its potential effects on biological systems, particularly in the context of oxidative stress and cellular responses.
Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl- involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals initiate polymerization reactions by attacking monomer units, leading to the formation of polymer chains. The compound’s effectiveness as an initiator is due to its ability to generate a controlled and sustained release of free radicals under specific conditions .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5,7,8-Hexoxonane, 3,6,9-triethyl-3,6,9-trimethyl-: Another cyclic organic peroxide with similar applications in polymerization processes.
3,6,9-Triethyl-3,6,9-trimethyl-1,4,7-triperoxonane: Used in similar applications but differs in its molecular structure and specific properties.
Uniqueness
1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl- is unique due to its specific molecular structure, which provides distinct advantages in terms of stability and reactivity. Its ability to generate free radicals in a controlled manner makes it particularly valuable in the production of polymers with precise rheological properties .
Propiedades
Número CAS |
63364-38-5 |
|---|---|
Fórmula molecular |
C15H30O6 |
Peso molecular |
306.39 g/mol |
Nombre IUPAC |
3,3,6,6,9,9-hexaethyl-1,2,4,5,7,8-hexaoxonane |
InChI |
InChI=1S/C15H30O6/c1-7-13(8-2)16-18-14(9-3,10-4)20-21-15(11-5,12-6)19-17-13/h7-12H2,1-6H3 |
Clave InChI |
WYEDBMPUQDXWEF-UHFFFAOYSA-N |
SMILES canónico |
CCC1(OOC(OOC(OO1)(CC)CC)(CC)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


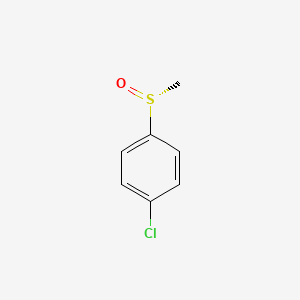

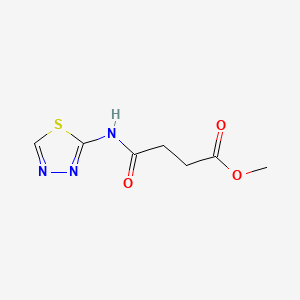
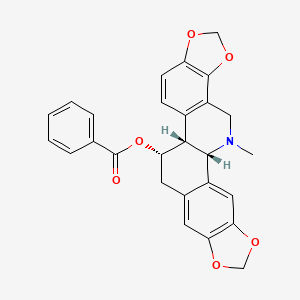


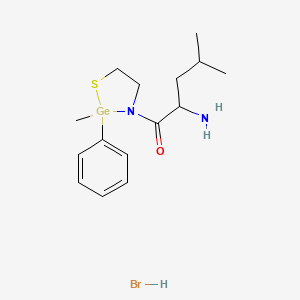
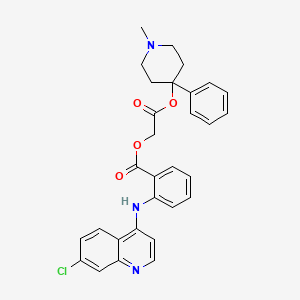
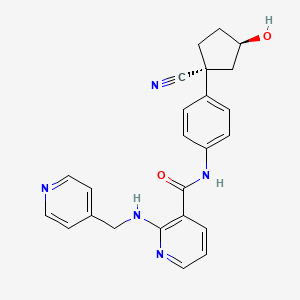
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide](/img/structure/B15190961.png)
![Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B15190973.png)

